N-[3-(Dimethylamino)propyl]-N-methylnitramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(Dimethylamino)propyl]-N-methylnitramide is a chemical compound known for its unique properties and applications in various fields. It is characterized by the presence of a dimethylamino group attached to a propyl chain, which is further connected to a methylnitramide group. This compound is highly reactive and finds use in several industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(Dimethylamino)propyl]-N-methylnitramide typically involves the reaction of dimethylamine with acrylonitrile to form dimethylaminopropionitrile, followed by hydrogenation to yield the desired product . Another method involves the reaction of dimethylamine with 1,3-dibromopropane in the presence of triphenyl phosphine and toluene .
Industrial Production Methods: Industrial production of this compound often employs large-scale reactors where the aforementioned reactions are carried out under controlled conditions. The use of catalysts and specific reaction temperatures ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-[3-(Dimethylamino)propyl]-N-methylnitramide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields nitro compounds, while reduction can produce various amines .
Scientific Research Applications
N-[3-(Dimethylamino)propyl]-N-methylnitramide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[3-(Dimethylamino)propyl]-N-methylnitramide involves its ability to undergo radical polymerization and cross-linking reactions. The presence of the dimethylamino group provides pH responsiveness and hydrophilicity, making it suitable for various applications. The compound interacts with molecular targets such as nucleic acids, facilitating their intracellular delivery .
Comparison with Similar Compounds
- N-[3-(Dimethylamino)propyl]methacrylamide
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide
- 3,3’-Iminobis(N,N-dimethylpropylamine)
Comparison: N-[3-(Dimethylamino)propyl]-N-methylnitramide is unique due to its specific structure, which imparts distinct reactivity and properties. Compared to similar compounds, it offers better pH responsiveness and hydrophilicity, making it more suitable for applications in drug delivery and biocompatible materials .
Properties
CAS No. |
64284-27-1 |
---|---|
Molecular Formula |
C6H15N3O2 |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-methylnitramide |
InChI |
InChI=1S/C6H15N3O2/c1-7(2)5-4-6-8(3)9(10)11/h4-6H2,1-3H3 |
InChI Key |
TXMYKCUCHRISSP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN(C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.